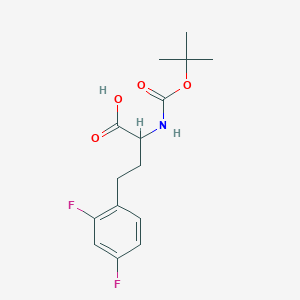
2-Bromo-6-iodoisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodoisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, specifically at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of isonicotinic acid. Initially, isonicotinic acid undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the brominated product is subjected to iodination at the 6-position using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Oxidation Products: Pyridine oxides and related compounds.
Scientific Research Applications
2-Bromo-6-iodoisonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoisonicotinic acid is primarily based on its ability to interact with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure enables it to participate in electron transfer processes and influence cellular pathways .
Comparison with Similar Compounds
2-Bromoisonicotinic Acid: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodoisonicotinic Acid:
2,6-Dibromoisonicotinic Acid: Contains two bromine atoms instead of bromine and iodine, leading to distinct properties.
Uniqueness: 2-Bromo-6-iodoisonicotinic acid is unique due to the presence of both bromine and iodine atoms, which confer specific reactivity patterns and enable its use in a broader range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C6H3BrINO2 |
|---|---|
Molecular Weight |
327.90 g/mol |
IUPAC Name |
2-bromo-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
InChI Key |
BRFJLDCITPHJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)







![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)



